molecular formula C9H17NO2 B13319206 Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate

Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate

Cat. No.: B13319206
M. Wt: 171.24 g/mol
InChI Key: CEXPFHOVFVMYIP-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate is an organic compound with the molecular formula C₉H₁₇NO₂. This compound is characterized by a cyclobutyl ring substituted with an amino group and a methyl ester group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or water, and appropriate temperatures.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclobutyl derivatives.

Scientific Research Applications

Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

    Methyl 2-(1-amino-2,2-dimethylcyclopropyl)acetate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness: Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate

InChI

InChI=1S/C9H17NO2/c1-8(2)4-5-9(8,10)6-7(11)12-3/h4-6,10H2,1-3H3

InChI Key

CEXPFHOVFVMYIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(CC(=O)OC)N)C

Origin of Product

United States

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